

IUPAC name for C₈H₆N₄O₂ triazole derivative

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Compound of Interest

Compound Name: 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole
Cat. No.: B10906673

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Title: Structural Elucidation, IUPAC Nomenclature, and Synthetic Methodology of C₈H₆N₄O₂ Triazole Derivatives: A Technical Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter ambiguous chemical formulas that require rigorous structural elucidation. The molecular formula C₈H₆N₄O₂ possesses a Degree of Unsaturation (DoU) of 8. While this formula can represent diverse isomeric scaffolds—such as bis(1H-imidazol-1-yl)ethane-1,2-dione[1]—the most pharmacologically and synthetically valuable derivative is the triazole-containing compound, 1-(4-nitrophenyl)-1H-1,2,4-triazole[2]. This whitepaper deconstructs its IUPAC nomenclature, details a self-validating synthetic protocol, and provides the mechanistic causality behind its assembly.

Structural Elucidation and IUPAC Nomenclature

To derive the IUPAC name for this specific C₈H₆N₄O₂ isomer, we must systematically analyze its structural components:

- The Principal Heterocycle: The core is a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. According to standard IUPAC nomenclature for

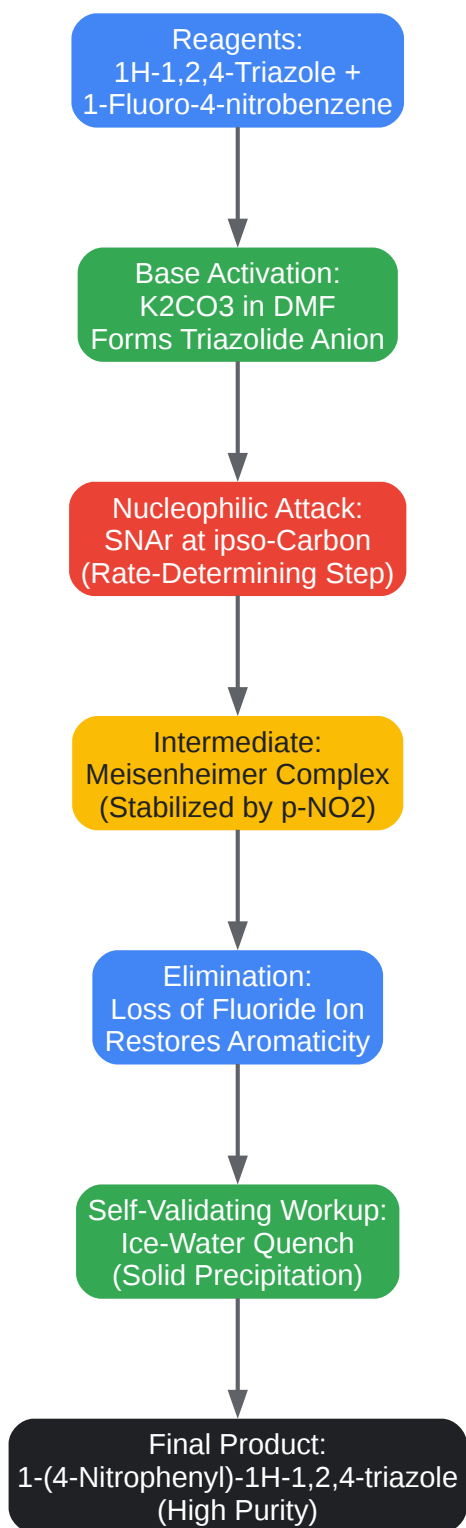
heterocycles, this is a 1,2,4-triazole. The saturated nitrogen atom (which bears the substituent) is designated as position 1, making the parent scaffold 1H-1,2,4-triazole.

- **The Substituent:** Attached to the N1 position is a benzene ring substituted with a nitro (-NO₂) group at the para position (carbon 4). This forms a 4-nitrophenyl group.
- **Assembly:** Combining the substituent and the parent ring with appropriate locants yields the definitive IUPAC name: 1-(4-nitrophenyl)-1H-1,2,4-triazole[3].

Mechanistic Causality: The S_NAr Pathway

The construction of the C-N bond between the triazole and the phenyl ring is best achieved via Nucleophilic Aromatic Substitution (S_NAr).

- **Electrophile Selection:** We utilize 1-fluoro-4-nitrobenzene rather than its chloro- or bromo-analogs. The causality here is rooted in the S_NAr mechanism: fluorine's extreme electronegativity strongly polarizes the C-F bond, maximizing the electrophilicity of the ipso-carbon[4]. Because the rate-determining step is the nucleophilic attack (not leaving group departure), the fluoro-derivative reacts exponentially faster than the chloro-derivative.
- **Intermediate Stabilization:** The para-nitro group is essential. As the triazolide anion attacks, it forms a negatively charged Meisenheimer complex. The nitro group withdraws electron density via resonance, stabilizing this intermediate and driving the reaction forward[4].



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Fig 1: Mechanistic workflow and intermediate stabilization for the SNAr synthesis of the triazole.

Experimental Protocol: A Self-Validating System

In process chemistry, protocols must be self-validating—meaning the physical behavior of the reaction inherently confirms its success or failure without immediate reliance on complex analytics.

Step-by-Step Methodology:

- **Nucleophile Activation:** Charge a dry 100 mL round-bottom flask with 1H-1,2,4-triazole (1.0 eq, 10 mmol) and anhydrous potassium carbonate (K_2CO_3 , 1.5 eq, 15 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).
 - **Causality:** K_2CO_3 deprotonates the triazole. DMF, a polar aprotic solvent, solvates the potassium cation but leaves the triazolide anion "naked," dramatically enhancing its nucleophilicity.
- **Electrophile Addition:** Add 1-fluoro-4-nitrobenzene (1.05 eq, 10.5 mmol) dropwise at room temperature.
- **Thermal Promotion:** Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4-6 hours. Monitor the disappearance of the starting materials via Thin Layer Chromatography (Hexanes:EtOAc 1:1).
- **Self-Validating Workup:** Pour the hot reaction mixture into 200 mL of vigorously stirred crushed ice and water.
 - **Self-Validation Check:** 1-fluoro-4-nitrobenzene is a liquid at room temperature. If the reaction is incomplete, the quench will yield a cloudy, oily emulsion. If the reaction is successful, the highly crystalline, hydrophobic product, 1-(4-nitrophenyl)-1H-1,2,4-triazole, will instantly precipitate as a crisp, pale-yellow solid, while the DMF solvent and inorganic salts (KF, K_2CO_3) dissolve safely into the aqueous phase.
- **Isolation:** Filter the precipitate under vacuum, wash with 50 mL of cold distilled water, and dry in a vacuum oven at 50 °C overnight.

Quantitative Data Presentation

The structural integrity of the synthesized C₈H₆N₄O₂ derivative must be confirmed via spectroscopic analysis. The following table summarizes the expected quantitative analytical data for 1-(4-nitrophenyl)-1H-1,2,4-triazole[2].

Analytical Method	Quantitative Parameter	Structural Assignment / Significance
1H NMR (DMSO-d ₆)	δ 9.45 (s, 1H)	Triazole C5-H (Highly deshielded by adjacent N1/N4)
	δ 8.35 (s, 1H)	Triazole C3-H
	δ 8.40 (d, J = 9.0 Hz, 2H)	Phenyl C3'-H, C5'-H (Ortho to the electron-withdrawing NO ₂)
	δ 8.15 (d, J = 9.0 Hz, 2H)	Phenyl C2'-H, C6'-H (Ortho to the triazole ring)
13C NMR (DMSO-d ₆)	δ 153.2, 142.5	Triazole carbons (C3, C5)
	δ 146.8, 141.0, 125.6, 119.8	Aromatic carbons (C-NO ₂ , C-N, and CH carbons)
Mass Spectrometry (ESI+)	m/z 191.05 [M+H] ⁺	Confirms the exact mass of the C ₈ H ₆ N ₄ O ₂ formula (MW: 190.16 g/mol)
Melting Point	208 - 210 °C	High melting point indicates a rigid, highly crystalline lattice

Applications in Drug Development

The 1-(4-nitrophenyl)-1H-1,2,4-triazole scaffold is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as a critical intermediate. By subjecting the nitro group to catalytic hydrogenation (e.g., Pd/C, H₂), it is reduced to an aniline (1-(4-aminophenyl)-1H-1,2,4-triazole). This primary amine acts as a versatile handle for coupling with various pharmacophores, a strategy widely utilized in the development of novel kinase inhibitors and broad-spectrum antifungal agents.

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Sources

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- To cite this document: BenchChem. [IUPAC name for C₈H₆N₄O₂ triazole derivative]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10906673/docs#iupac-name-for-c8h6n4o2-triazole-derivative>]

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